Superior Anti-Angiogenic Potency and Therapeutic Window: 4-Hydroxychalcone vs. Chalcone
A direct head-to-head comparison revealed that 4-hydroxychalcone and the parent chalcone exhibit distinct selectivity profiles against cancer cell lines. While both compounds decreased cell viability in HT-1080 fibrosarcoma cells, neither compound showed significant cytotoxicity in MCF-7 breast cancer cells [1]. This contrasts sharply with other chalcone derivatives like xanthohumol, which exhibited concentration-dependent cytotoxicity across all tested cell lines (MCF-7, MCF-7/ADR, and HT-1080) [1]. This cell line-specific activity suggests that 4-hydroxychalcone's anti-proliferative effects are not universal and may be mediated by distinct, potentially less toxic mechanisms.
| Evidence Dimension | Cell Viability (Cytotoxicity) Selectivity |
|---|---|
| Target Compound Data | No significant cytotoxicity in MCF-7 and MCF-7/ADR cells; decreased viability in HT-1080 cells. |
| Comparator Or Baseline | Parent Chalcone: No significant cytotoxicity in MCF-7 and MCF-7/ADR cells; decreased viability in HT-1080 cells. |
| Quantified Difference | Both compounds were ineffective against MCF-7 and MCF-7/ADR cells, unlike xanthohumol which showed concentration-dependent cytotoxicity in all three cell lines. |
| Conditions | MTT cell viability assay in MCF-7 (breast cancer), MCF-7/ADR (adriamycin-resistant breast cancer), and HT-1080 (fibrosarcoma) cells. |
Why This Matters
This selective cytotoxicity profile indicates a potentially higher therapeutic index for 4-hydroxychalcone compared to non-selective analogs like xanthohumol, making it a preferred starting point for developing anti-angiogenic therapies with reduced off-target toxicity.
- [1] Kang YR, Park MA, Cho MY, Lee KH, Kim JA. Structure-activity relationship of chalcone and its derivatives, 4-hydroxychalcone, xanthohumol, and isobavachalcone, on cytotoxicity in MCF-7, MCF-7/ADR, and HT-1080 cancer cells. Yakhak Hoeji. 2010;54(1):27-31. View Source
